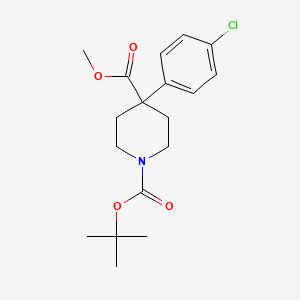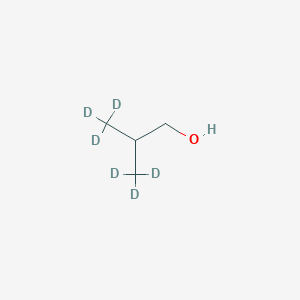
1,2,2-Trifluorovinyl-triphenylsilane
Vue d'ensemble
Description
1,2,2-Trifluorovinyl-triphenylsilane is a chemical compound with the molecular formula C20H15F3Si and a molecular weight of 340.41 g/mol . It is known for its unique trifluorovinyl group attached to a triphenylsilane moiety, making it a valuable compound in various chemical reactions and applications.
Méthodes De Préparation
1,2,2-Trifluorovinyl-triphenylsilane can be synthesized through several methods. One common synthetic route involves the nucleophilic trifluorovinylation of organothiocyanates catalyzed by tetrabutylammonium fluoride. In this transformation, a variety of aryl and alkyl thiocyanates react with trifluorovinyl trimethylsilane to afford 1,2,2-trifluorovinyl sulphides . This methodology is simple and mild, making it suitable for laboratory-scale synthesis.
Analyse Des Réactions Chimiques
1,2,2-Trifluorovinyl-triphenylsilane undergoes various chemical reactions, including nucleophilic substitution and addition reactions. For example, it can react with organothiocyanates to form 1,2,2-trifluorovinyl sulphides . Common reagents used in these reactions include tetrabutylammonium fluoride and trifluorovinyl trimethylsilane. The major products formed from these reactions are typically trifluorovinyl derivatives, which can be further utilized in various chemical transformations.
Applications De Recherche Scientifique
1,2,2-Trifluorovinyl-triphenylsilane has several scientific research applications. It is used in the synthesis of fluoroolefin derivatives, which are valuable intermediates in organic synthesis . Additionally, it finds applications in the development of new materials and pharmaceuticals due to its unique trifluorovinyl group. The compound’s ability to undergo various chemical reactions makes it a versatile building block in synthetic chemistry.
Mécanisme D'action
The mechanism of action of 1,2,2-Trifluorovinyl-triphenylsilane involves nucleophilic trifluorovinylation reactions. The trifluorovinyl group acts as an electrophile, allowing it to react with nucleophiles such as organothiocyanates. This reaction is typically catalyzed by tetrabutylammonium fluoride, which facilitates the formation of the desired trifluorovinyl derivatives .
Comparaison Avec Des Composés Similaires
1,2,2-Trifluorovinyl-triphenylsilane can be compared with other trifluorovinyl compounds, such as trifluorovinyl trimethylsilane and trifluorovinyl zinc bromide. While all these compounds contain the trifluorovinyl group, this compound is unique due to its triphenylsilane moiety, which imparts different chemical properties and reactivity. This uniqueness makes it a valuable compound in specific synthetic applications .
Propriétés
IUPAC Name |
triphenyl(1,2,2-trifluoroethenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3Si/c21-19(22)20(23)24(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJIMKONGVKPGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(=C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673191 | |
| Record name | Triphenyl(trifluoroethenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2643-25-6 | |
| Record name | Triphenyl(trifluoroethenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-Boc-4-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxylic acid methyl ester](/img/structure/B1502855.png)
![2H-spiro[benzofuran-3,4'-piperidin]-2-one hydrochloride](/img/structure/B1502856.png)



